3-Sulfanyloxolan-2-one

Description

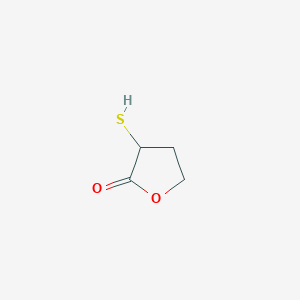

Structure

3D Structure

Properties

IUPAC Name |

3-sulfanyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S/c5-4-3(7)1-2-6-4/h3,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWCVSZZLFOSJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930762 | |

| Record name | 3-Sulfanyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14032-62-3 | |

| Record name | Butyrolactonethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014032623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Sulfanyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercaptodihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYROLACTONETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1N413MV5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Sulfanyloxolan-2-one

CAS Number: 14032-62-3

This technical guide provides a comprehensive overview of 3-Sulfanyloxolan-2-one, also known as 3-mercapto-γ-butyrolactone. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. While specific detailed experimental protocols and signaling pathways for this particular compound are not extensively documented in publicly available literature, this guide synthesizes the known chemical properties and provides a framework for its potential synthesis, experimental use, and biological significance based on the broader class of γ-butyrolactones (GBLs).

Chemical and Physical Properties

This compound is a sulfur-containing derivative of γ-butyrolactone. Its fundamental properties are summarized in the table below. This data is primarily sourced from comprehensive chemical databases.[1]

| Property | Value | Source |

| CAS Number | 14032-62-3 | PubChem[1] |

| Molecular Formula | C4H6O2S | PubChem[1] |

| Molecular Weight | 118.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 3-mercapto-γ-butyrolactone, α-Mercapto-γ-butyrolactone, Dihydro-3-mercapto-2(3H)-furanone | PubChem[1] |

| Physical Description | Data not available | |

| Solubility | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available |

Synthesis and Experimental Protocols

General Synthetic Approach for Substituted γ-Butyrolactones

The synthesis of substituted γ-butyrolactones often involves the cyclization of a functionalized four-carbon chain. A plausible synthetic route for this compound could involve the introduction of a thiol group at the alpha-position of a suitable precursor.

A potential, though not experimentally verified, workflow for the synthesis is outlined below.

Caption: A logical workflow for a potential synthesis of this compound.

Chemoenzymatic Synthesis of Related Chiral Lactones

For structurally related chiral hydroxy-γ-butyrolactones, chemoenzymatic methods have proven effective. These methods often utilize lipases for enantioselective hydrolysis of a racemic precursor.[2][3][4][5] For example, optically pure (S)-3-hydroxy-γ-butyrolactone can be synthesized from L-malic acid through selective hydrogenation and lipase-catalyzed hydrolysis.[2][5]

Experimental Protocol: Lipase-Catalyzed Hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone [2][5]

-

Enzyme Selection: Lipase from Candida rugosa is identified as an efficient enzyme for the hydrolysis.[2][5]

-

Solvent System: An organic solvent-aqueous two-phase system, such as tert-butyl methyl ether and water, is used to extract the benzoic acid byproduct and maintain enzyme activity.[2]

-

Immobilization: The lipase can be immobilized on a polymeric support like Amberlite XAD-7 to simplify product recovery and prevent emulsion formation.[3]

-

Reaction Conditions: The reaction is carried out at an optimal pH and temperature to ensure maximum enzyme performance.

-

Scale-up: This method has been successfully scaled up to produce large quantities of the desired chiral lactone.[2][5]

While this protocol is for a hydroxy-lactone, a similar enzymatic approach could potentially be explored for the resolution of racemic this compound or its derivatives.

Biological Significance and Signaling Pathways

While there is a lack of specific information on the biological role of this compound, the broader class of γ-butyrolactones (GBLs) are known to function as signaling molecules, particularly in bacteria.

GBLs are involved in the regulation of various physiological processes, including the production of secondary metabolites like antibiotics.[6] They are considered a major class of signaling molecules in actinomycetes.

The general signaling pathway for GBLs in bacteria involves their interaction with specific receptor proteins, which in turn regulate gene expression. A simplified representation of this general pathway is provided below.

Caption: A simplified diagram of the general signaling pathway for γ-butyrolactones in bacteria.

It is plausible that this compound could play a role as a signaling molecule in specific bacterial species, potentially with a unique receptor and target genes due to its thiol substitution. However, further research is needed to confirm this.

Analytical Methods

The analysis of substituted γ-butyrolactones, including chiral separations, is crucial for research and quality control.

Spectroscopic Analysis

Standard spectroscopic techniques are used to characterize this compound. Available data includes:

-

1H NMR Spectra: Can be used to confirm the proton environment of the molecule.[1]

-

FTIR Spectra: Provides information on the functional groups present.[1]

-

Raman Spectra: Offers complementary vibrational information.[1]

Chiral Separation

For chiral molecules like substituted γ-butyrolactones, enantiomeric separation is often necessary. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a common method.[7][8][9] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are frequently used for the separation of flavanones, which share some structural similarities with γ-butyrolactones.[8]

General Workflow for Chiral HPLC Separation:

Caption: A generalized workflow for the chiral separation of substituted γ-butyrolactones using HPLC.

Conclusion

This compound is a compound with potential for further investigation, particularly in the context of bacterial signaling and as a chiral building block in organic synthesis. While specific, in-depth experimental data for this molecule is currently limited in the public domain, this guide provides a foundational understanding based on its chemical properties and the well-established chemistry and biology of the γ-butyrolactone class of compounds. Further research is warranted to elucidate its specific synthesis, biological functions, and potential applications.

References

- 1. This compound | C4H6O2S | CID 139666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 | Benchchem [benchchem.com]

- 4. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

Molecular weight and formula of 3-Sulfanyloxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Sulfanyloxolan-2-one, also known as 3-mercapto-γ-butyrolactone. It details the physicochemical properties, synthesis, and potential biological significance of this thiolactone compound. The document includes a detailed experimental protocol for its synthesis, a summary of its key quantitative data, and a discussion of its potential role in biological systems, drawing parallels with the well-studied homocysteine thiolactone. This guide is intended to serve as a valuable resource for researchers in chemistry, biology, and pharmacology interested in the study and application of thiolactones.

Introduction

This compound is a sulfur-containing heterocyclic compound belonging to the γ-butyrolactone family. The presence of a thiol group at the α-position of the lactone ring imparts unique chemical reactivity and potential biological activity to the molecule. While research on this specific compound is not extensive, its structural similarity to other biologically active lactones and thiol-containing molecules suggests its potential importance in various biochemical processes. This guide aims to consolidate the available information and provide a foundational resource for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₄H₆O₂S |

| Molecular Weight | 118.16 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-mercapto-γ-butyrolactone, α-mercapto-γ-butyrolactone |

| CAS Number | 14032-62-3 |

| Appearance | Not explicitly documented, likely a liquid |

| Solubility | Expected to be soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from γ-butyrolactone. The first step involves the bromination of the α-carbon, followed by the substitution of the bromine atom with a thiol group.

Experimental Protocol: Synthesis of α-Bromo-γ-butyrolactone (Precursor)[3]

This protocol is adapted from the synthesis of α-bromo-γ-butyrolactone, a key intermediate.

Materials:

-

γ-Butyrolactone

-

Red phosphorus

-

Bromine

-

Water

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

In a three-necked, round-bottomed flask equipped with a dropping funnel, stirrer, and reflux condenser, place γ-butyrolactone and red phosphorus.

-

Cool the mixture in an ice bath and add bromine dropwise over 30 minutes with moderate stirring.

-

Heat the mixture to 70°C and add an additional portion of bromine over 30 minutes.

-

After the addition is complete, raise the temperature to 80°C and maintain for 3 hours.

-

Cool the reaction mixture and remove excess bromine and hydrogen bromide by blowing air through the mixture.

-

Cautiously add water to the aerated reaction mixture while stirring.

-

Heat the mixture under reflux for 4 hours.

-

After cooling, extract the product with diethyl ether.

-

Dry the combined ether extracts over magnesium sulfate.

-

Remove the solvent under reduced pressure and distill the crude product to obtain α-bromo-γ-butyrolactone.

Experimental Protocol: Synthesis of this compound

This proposed protocol is based on the reaction of the α-bromo precursor with a sulfur nucleophile.

Materials:

-

α-Bromo-γ-butyrolactone

-

Sodium hydrosulfide (NaSH) or a similar thiolating agent

-

Anhydrous solvent (e.g., ethanol or tetrahydrofuran)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flask under an inert atmosphere, dissolve α-bromo-γ-butyrolactone in an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium hydrosulfide in the same solvent to the cooled solution of α-bromo-γ-butyrolactone with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a dilute acid solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Characterization Data

The following table summarizes the expected characterization data for this compound based on its structure and data from similar compounds.

Table 2: Characterization Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the lactone ring and a signal for the thiol proton. The proton at the α-carbon will be a multiplet coupled to the adjacent methylene protons. The methylene protons of the ring will show complex splitting patterns. |

| ¹³C NMR | A signal for the carbonyl carbon of the lactone, a signal for the α-carbon bearing the thiol group, and signals for the other two carbons of the oxolane ring. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the γ-lactone (typically around 1770 cm⁻¹). An absorption for the S-H stretch (typically weak, around 2550-2600 cm⁻¹). C-O and C-S stretching bands will also be present.[1][2] |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 118. Fragmentation patterns would likely involve the loss of CO, SH, and other small fragments from the lactone ring.[3] |

Potential Biological Significance and Signaling

While direct experimental evidence for the biological role of this compound is limited, its structural features suggest potential involvement in cellular processes, particularly those related to thiol chemistry and lactone signaling.

Analogy to Homocysteine Thiolactone

Homocysteine thiolactone (HTL) is a cyclic thioester of homocysteine that is known to be a toxic metabolite.[4] It can react with proteins, leading to protein damage and autoimmune responses.[4] The hydrolysis of HTL is a key detoxification pathway catalyzed by enzymes such as homocysteine thiolactone hydrolase.[4][5]

Given its structural similarity, this compound could potentially interact with similar enzymatic pathways. It might act as a substrate, inhibitor, or modulator of enzymes that process thiolactones.

Caption: Potential enzymatic hydrolysis of this compound.

Role in Thiol Signaling Networks

Thiols play a crucial role in cellular signaling and redox homeostasis.[6] The thiol group of this compound could participate in various redox reactions, such as disulfide bond formation with proteins or other small molecules. This could modulate the activity of signaling proteins and transcription factors, thereby influencing cellular responses.

Conclusion

This compound is a molecule with interesting chemical features that warrant further investigation. This technical guide has provided a summary of its known properties and a detailed protocol for its synthesis. The potential biological activities, by analogy to other thiolactones, suggest that this compound could be a valuable tool for studying cellular signaling and enzyme mechanisms. Future research should focus on the experimental validation of its biological effects and the elucidation of its specific molecular targets.

References

- 1. This compound | C4H6O2S | CID 139666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C4H6O2S | CID 139666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C4H6O2S) [pubchemlite.lcsb.uni.lu]

- 4. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiol Signalling Network with an Eye to Diabetes [mdpi.com]

Spectroscopic Analysis of 3-Sulfanyloxolan-2-one: A Technical Guide

Introduction to 3-Sulfanyloxolan-2-one

This compound, also known as 3-mercapto-γ-butyrolactone, is a heterocyclic organic compound. Its structure consists of a five-membered lactone ring (γ-butyrolactone) with a sulfanyl (thiol) group substituted at the C-3 position. The presence of the thiol group and the lactone ring suggests potential for diverse chemical reactivity and biological activity, making its thorough characterization a matter of significant interest in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and purity assessment of this compound.

Spectroscopic Data Presentation

Due to the absence of specific experimental data for this compound, the following tables summarize the spectroscopic data for the reference compound, γ-butyrolactone (GBL). These values provide a foundational dataset for comparison and interpretation of the spectra of 3-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of γ-Butyrolactone

Table 1: ¹H NMR Data of γ-Butyrolactone [1][2][3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.34 | Triplet | 7.1 | H4 (α to ring oxygen) |

| 2.50 | Triplet | 7.6 | H2 (α to carbonyl) |

| 2.29 | Quintet | 7.4 | H3 (β to carbonyl) |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Data of γ-Butyrolactone [4]

| Chemical Shift (δ) ppm | Assignment |

| 177.7 | C1 (Carbonyl) |

| 69.1 | C4 (α to ring oxygen) |

| 29.7 | C2 (α to carbonyl) |

| 27.9 | C3 (β to carbonyl) |

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Infrared (IR) Spectroscopy Data of γ-Butyrolactone

Table 3: Key IR Absorption Bands of γ-Butyrolactone [5][6][7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2880 | Medium | C-H stretch (alkane) |

| 1770 | Strong | C=O stretch (lactone) |

| 1170 | Strong | C-O stretch (ester) |

Sample Preparation: Neat liquid film

Mass Spectrometry (MS) Data of γ-Butyrolactone

Table 4: Key Mass Spectral Peaks of γ-Butyrolactone (Electron Ionization) [6][9][10]

| m/z | Relative Intensity (%) | Assignment |

| 86 | 35 | [M]⁺ (Molecular Ion) |

| 56 | 30 | [M - CO]⁺ |

| 42 | 100 | [C₂H₂O]⁺ |

| 28 | 60 | [CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Spectral Width: -2 to 12 ppm

-

Pulse Angle: 30-45°

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR:

-

Spectral Width: 0 to 220 ppm

-

Pulse Program: Proton-decoupled

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling constants, and integration to assign the proton and carbon signals to the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place one drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film.

-

Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a drop of the sample directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Analyze the positions, shapes, and intensities of the absorption bands to identify functional groups (e.g., C=O, C-O, S-H, C-S).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10 °C/minute.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-300.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. Compare the observed fragments with the expected fragmentation of this compound.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for spectroscopic characterization.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000549) [hmdb.ca]

- 2. Gamma Butyrolactone(96-48-0) 1H NMR [m.chemicalbook.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000549) [hmdb.ca]

- 4. Gamma Butyrolactone(96-48-0) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. swgdrug.org [swgdrug.org]

- 7. researchgate.net [researchgate.net]

- 8. Gamma Butyrolactone(96-48-0) IR Spectrum [chemicalbook.com]

- 9. Gamma Butyrolactone(96-48-0) MS [m.chemicalbook.com]

- 10. dshs-koeln.de [dshs-koeln.de]

Navigating the Solubility Landscape of 3-Sulfanyloxolan-2-one in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3-Sulfanyloxolan-2-one (also known as 3-Mercaptotetrahydrofuran-2-one or γ-thiobutyrolactone). Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow to guide laboratory practice.

Core Understanding of Solubility

This compound is a versatile chemical intermediate with applications in various fields, including medicine and agriculture. Its solubility in organic solvents is a critical parameter for its application in synthesis, formulation, and purification processes.

Available literature indicates that this compound is generally soluble in a range of common organic solvents. Qualitative assessments have shown it to be soluble in most organic solvents, including alcohols, ethers, and ketones[1]. Specifically, the related compound gamma-thiobutyrolactone has been noted as soluble in tetrahydrofuran (THF) and alcohol[2][3][4].

While precise quantitative data remains sparse in publicly accessible literature, the following table summarizes the known qualitative solubility of this compound and its close analog, gamma-thiobutyrolactone.

| Compound Name | Solvent | Solubility |

| This compound | Alcohols | Soluble[1] |

| Ethers | Soluble[1] | |

| Ketones | Soluble[1] | |

| gamma-Thiobutyrolactone | Tetrahydrofuran (THF) | Soluble[2][3] |

| Alcohol | Soluble[4] |

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to ascertain precise solubility limits in their solvents of interest, a detailed experimental protocol based on the static gravimetric method is provided below. This method is adapted from established procedures for similar thiolactone compounds[5][6].

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Jacketed glass vessel or crystallizer

-

Thermostatic water bath with temperature control

-

Magnetic stirrer and stir bars

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes with appropriate chemical-resistant filters (e.g., PTFE)

-

Pre-weighed weighing bottles or petri dishes

-

Vacuum drying oven

-

Calibrated thermometer

Procedure:

-

Temperature Control: Set the thermostatic water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.

-

Sample Preparation: Add a known excess amount of this compound to the jacketed vessel. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precisely measured volume or mass of the chosen organic solvent to the vessel.

-

Equilibration: Begin stirring the mixture at a constant rate. Allow the solution to stir for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended to ensure saturation, though the optimal time may vary depending on the solvent and temperature.

-

Phase Separation: Stop the stirring and allow the undissolved solid to settle at the bottom of the vessel for at least 2 hours, ensuring a clear supernatant.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a filter to avoid transferring any solid particles.

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed and labeled weighing bottle.

-

Record the total mass of the weighing bottle and the saturated solution.

-

Place the weighing bottle in a vacuum drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Once all the solvent has evaporated, cool the weighing bottle to room temperature in a desiccator and weigh it again to determine the mass of the dissolved this compound.

-

-

Calculation: The solubility can be calculated in various units, such as g/100 g of solvent or mol/L.

-

Mass fraction: (mass of solute) / (mass of solution)

-

Solubility ( g/100 g solvent): [(mass of solute) / (mass of solvent)] x 100

-

-

Replicates: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility and accuracy of the results.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the static gravimetric method for solubility determination.

Caption: Experimental workflow for determining the solubility of this compound.

References

A Technical Guide to the Thermal Stability and Decomposition of 3-Sulfanyloxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfanyloxolan-2-one, also known as 3-mercapto-γ-butyrolactone, is a sulfur-containing heterocyclic compound.[1] Its structural features suggest potential applications in pharmaceutical and materials science, where thermal stability is a critical parameter for storage, processing, and end-use applications. Understanding the thermal decomposition of this compound is essential for predicting its shelf-life, identifying potential degradation products, and ensuring its safe handling and application.

This technical guide outlines the standard methodologies for evaluating the thermal stability and decomposition profile of this compound, primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Theoretical Framework

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. When a substance decomposes, it breaks down into other, often simpler, compounds. The process of thermal decomposition can be investigated using thermal analysis techniques that measure changes in the physical and chemical properties of a substance as a function of temperature.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated over time.[2] It is used to determine the temperatures at which a material decomposes and the extent of mass loss at each stage.[3]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[4][5] It is used to detect thermal events such as melting, crystallization, and glass transitions, which can provide insights into the physical stability of the compound.[6][7]

Experimental Protocols

The following are detailed, generalized protocols for TGA and DSC analysis that can be adapted for the study of this compound.

Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Place a small amount of this compound (typically 5-10 mg) into an inert crucible (e.g., alumina).[8]

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[9]

-

-

Thermal Program:

-

Data Collection: Record the sample mass as a function of temperature. The resulting plot of mass versus temperature is the TGA curve. The first derivative of this curve (DTG curve) shows the rate of mass loss.[2]

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions for this compound.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty sealed pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a low starting temperature (e.g., -20°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point.

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Heat the sample again at the same controlled rate to observe any changes in thermal behavior after the first heating cycle.

-

-

Data Collection: Record the heat flow to the sample as a function of temperature.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: TGA Decomposition Profile of this compound

| Parameter | Value (°C) |

| Onset of Decomposition (Tonset) | |

| Temperature of 5% Mass Loss (Td5) | |

| Temperature of 10% Mass Loss (Td10) | |

| Temperature of Maximum Decomposition Rate (Tmax) | |

| Residual Mass at Final Temperature (%) |

Table 2: DSC Thermal Transitions of this compound

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | ||

| Crystallization (Tc) | ||

| Melting (Tm) |

Visualization of Experimental Workflows

The logical flow of the experimental procedures can be visualized using diagrams.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Expected Results and Interpretation

The TGA curve will likely show a single, sharp weight loss step if the decomposition occurs in one stage, or multiple steps if it is a multi-stage process. The onset of the weight loss indicates the temperature at which the compound begins to decompose. The DTG curve will show peaks at the temperatures of the maximum rate of decomposition.

The DSC thermogram will reveal the temperatures of any phase transitions. A sharp endothermic peak will indicate the melting point. A step-like change in the baseline will indicate the glass transition temperature if the sample is amorphous. An exothermic peak observed during heating would suggest crystallization of an amorphous fraction.

By combining the data from TGA and DSC, a comprehensive thermal profile of this compound can be established. This information is crucial for determining its suitability for various applications and for developing appropriate handling and storage procedures. Further analysis of the gases evolved during TGA using techniques like mass spectrometry or Fourier-transform infrared spectroscopy would be necessary to identify the decomposition products.

References

- 1. This compound | C4H6O2S | CID 139666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 7. researchgate.net [researchgate.net]

- 8. epfl.ch [epfl.ch]

- 9. mdpi.com [mdpi.com]

In-depth Technical Guide on the Core Mechanism of Action of 3-Sulfanyloxolan-2-one

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action of 3-Sulfanyloxolan-2-one

Abstract

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, also known as α-Mercapto-γ-butyrolactone. Due to the limited specific research on this compound, this document also explores the broader pharmacological context of its chemical class, thiolactones and γ-butyrolactones, to infer potential biological activities. At present, there is a notable absence of detailed studies elucidating the specific molecular targets and signaling pathways directly modulated by this compound. This guide summarizes the available information and highlights areas for future research.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the thiolactone family, a subclass of γ-butyrolactones. Its structure features a five-membered lactone ring with a thiol group at the alpha position relative to the carbonyl group. While the broader class of γ-butyrolactones has been extensively studied and includes compounds with diverse and significant biological activities, specific research into the pharmacological profile of this compound is sparse.

Inferred Mechanism of Action from Related Compound Classes

Given the lack of direct studies, the potential mechanism of action of this compound can be hypothesized based on the known activities of thiolactones and γ-butyrolactones.

Thiolactones

Thiolactones are known to be reactive molecules due to the thioester linkage. A key biological example is homocysteine thiolactone, which can react with lysine residues in proteins, leading to N-homocysteinylation. This modification can alter protein structure and function, and has been implicated in various pathological processes.[1][2] It is plausible that this compound could act as a thiolating agent, modifying cysteine or other nucleophilic residues on proteins, thereby affecting their function. Thiolactones have also been investigated as prodrugs for thiol-based inhibitors, designed to release the active thiol-containing drug in vivo.[3]

γ-Butyrolactones (GBLs)

The γ-butyrolactone scaffold is present in numerous biologically active natural products and synthetic drugs with a wide range of therapeutic applications, including anti-inflammatory, antibiotic, and immunosuppressive effects.[4] Notably, γ-butyrolactone itself is a prodrug for γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant.[5][6] GBL is rapidly converted to GHB in the body by lactonase enzymes.[5] GHB's effects are mediated through the GHB receptor and as a weak agonist at GABAB receptors.[7] While this compound shares the GBL core, the presence of the sulfanyl group at the 3-position would likely alter its metabolic fate and pharmacological targets compared to unsubstituted GBL.

Potential Signaling Pathways

Based on the activities of related compounds, several signaling pathways could potentially be modulated by this compound.

-

Central Nervous System Modulation: If metabolized to a GHB-like compound, it could interact with GABAergic and GHB receptor signaling pathways in the central nervous system, potentially leading to sedative or hypnotic effects.[7][8]

-

Modulation of Protein Function via Thiolation: As a thiolactone, it could covalently modify proteins, impacting a wide array of signaling pathways depending on the protein targets. This could include enzymes, transcription factors, or signaling adaptors.

-

Anti-inflammatory and Immunosuppressive Pathways: Many γ-butyrolactone derivatives exhibit anti-inflammatory and immunosuppressive activities, suggesting potential interference with pathways such as NF-κB or cytokine signaling.[4]

A hypothetical signaling pathway involving protein modification is depicted below.

Caption: Hypothetical pathway of protein modification by this compound.

Quantitative Data

A thorough search of publicly available scientific literature and databases revealed no quantitative data (e.g., IC50, EC50, Kd) for the biological activity of this compound.

Experimental Protocols

As no specific experimental studies on the mechanism of action of this compound have been published, this section outlines a proposed experimental workflow to elucidate its biological effects.

Target Identification

-

Affinity Chromatography: Immobilize this compound on a solid support to capture interacting proteins from cell lysates. Identify bound proteins by mass spectrometry.

-

Activity-Based Protein Profiling (ABPP): Synthesize a probe molecule based on the this compound scaffold with a reporter tag to label target proteins in a complex biological sample.

In Vitro Validation

-

Enzyme Inhibition Assays: If a target enzyme is identified, perform kinetic studies to determine the inhibitory potency (IC50) and mechanism of inhibition.

-

Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (Kd) to a purified target protein.

Cell-Based Assays

-

Signaling Pathway Analysis: Use reporter gene assays (e.g., luciferase assays for NF-κB or other transcription factors) or Western blotting for key signaling proteins (e.g., phosphorylation status of kinases) to determine the effect of the compound on specific pathways in cultured cells.

-

Cell Viability and Proliferation Assays: Assess the cytotoxic or cytostatic effects of the compound on various cell lines using assays like MTT or BrdU incorporation.

The proposed experimental workflow is visualized in the diagram below.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The mechanism of action of this compound remains to be elucidated. Based on its chemical structure, it is plausible that it could act as a protein-modifying agent or, if metabolized appropriately, interact with neurotransmitter systems. The lack of available data presents a significant opportunity for novel research. The experimental workflow proposed in this guide provides a roadmap for future studies to uncover the pharmacological properties of this compound. Further investigation is warranted to determine if this compound holds any therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]

- 3. δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 6. Gamma Butyrolactone (GBL): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. precursors gamma-butyrolactone gbl: Topics by Science.gov [science.gov]

- 8. Mode of action of gamma-butyrolactone on the central cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 3-Sulfanyloxolan-2-one and its Derivatives: A Technical Overview

Disclaimer: Scientific literature with specific biological data for 3-Sulfanyloxolan-2-one is limited. This guide provides a comprehensive overview based on the biological activities of closely related γ-butyrolactone derivatives. The findings presented here are for informational purposes for researchers, scientists, and drug development professionals and should be considered in the context of related compounds.

Introduction

γ-Butyrolactone (GBL), a five-membered lactone, is a structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The GBL scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in FDA-approved drugs and its ability to interact with various biological targets.[1] Modifications to the GBL core, such as the introduction of a sulfanyl group at the 3-position to yield this compound (also known as 3-mercapto-γ-butyrolactone), can significantly modulate its physicochemical properties and biological effects. This technical guide explores the known biological activities of derivatives of the γ-butyrolactone core, with a focus on potential therapeutic applications, mechanisms of action, and relevant experimental methodologies.

Biological Activities of γ-Butyrolactone Derivatives

Derivatives of the γ-butyrolactone scaffold have been investigated for a variety of pharmacological effects, including analgesic, anti-inflammatory, and anticancer activities.

Analgesic and Anti-inflammatory Activity

Several γ-butyrolactone derivatives have demonstrated significant analgesic and anti-inflammatory properties in preclinical studies. For instance, a study on four specific γ-butyrolactone derivatives (BM113, BM113A, BM138, and BM138A) revealed potent antinociceptive and antioedematous effects.[2]

In a hot-plate test, a model of thermal pain, compounds BM113A and BM138A exhibited dose-dependent analgesic activity, with a median effective dose (ED50) of 4.7 mg/kg, which was comparable to that of morphine (2.4 mg/kg).[2] In the writhing test, which assesses chemically induced pain, all four compounds, particularly BM113A and BM138A, were more potent than the standard drug, acetylsalicylic acid.[2] The ED50 values for BM113A and BM138A were 3.7 mg/kg and 2.3 mg/kg, respectively, compared to 46.1 mg/kg for acetylsalicylic acid.[2]

Furthermore, in a carrageenan-induced paw edema model in rats, an established assay for inflammation, compound BM138 showed a dose-dependent reduction in paw swelling by up to 49%.[2] Compound BM138A, at a dose of 200 mg/kg, was found to decrease mechanical hyperalgesia in the Randall-Selitto test.[2]

Table 1: Analgesic Activity of Selected γ-Butyrolactone Derivatives [2]

| Compound | Hot-Plate Test (ED50, mg/kg) | Writhing Test (ED50, mg/kg) |

| BM113A | 4.7 | 3.7 |

| BM138A | 4.7 | 2.3 |

| Morphine | 2.4 | - |

| Acetylsalicylic Acid | - | 46.1 |

Antioxidant Activity

Some γ-butyrolactone derivatives have also been shown to possess antioxidant properties. In vitro studies demonstrated that compounds BM138 and BM138A exhibited concentration-dependent scavenging of the ABTS radical cation, with up to 80% inhibition of radical absorbance.[2] This suggests that these compounds may exert their therapeutic effects in part through the neutralization of reactive oxygen species.

Anticancer Activity

Potential Mechanisms of Action

The diverse biological activities of γ-butyrolactone derivatives are likely mediated by multiple mechanisms. One of the key signaling pathways implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. Several studies have reported that certain γ-butyrolactone derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] For instance, a santonine-derived butyrolactone and a novel phthalide-based butyrolactone have been shown to inhibit this pathway.[1] The α-methylene-γ-butyrolactone moiety, an unsaturated analog, has been identified as a key pharmacophore that can interfere with the DNA binding activity of NF-κB.[4]

Below is a diagram illustrating a simplified canonical NF-κB signaling pathway, which is a potential target for bioactive γ-butyrolactone derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of the biological activity of γ-butyrolactone derivatives and other small molecules.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of a compound on cultured cancer cells.

1. Cell Seeding:

-

Harvest logarithmically growing cancer cells (e.g., HeLa, MCF-7) and perform a cell count.

-

Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

3. MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

4. Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Analgesic and Anti-inflammatory Assays

The following are brief descriptions of common in vivo protocols used to assess analgesic and anti-inflammatory activities.

1. Hot-Plate Test (Thermal Nociception):

-

A hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Mice are treated with the test compound or vehicle control via intraperitoneal injection.

-

At a specific time after treatment, each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

-

A cut-off time is set to prevent tissue damage.

-

An increase in the latency period compared to the control group indicates an analgesic effect.

2. Writhing Test (Chemical Nociception):

-

Mice are pre-treated with the test compound or vehicle.

-

After a set period, an intraperitoneal injection of a writhing-inducing agent (e.g., 0.6% acetic acid) is administered.

-

The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes).

-

A reduction in the number of writhes in the treated group compared to the control group indicates an analgesic effect.

3. Carrageenan-Induced Paw Edema (Anti-inflammatory):

-

The initial volume of the right hind paw of rats is measured using a plethysmometer.

-

The test compounds or vehicle are administered orally.

-

After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw.

-

The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

While direct biological data for this compound is not extensively documented in publicly available literature, the broader class of γ-butyrolactone derivatives represents a promising scaffold for the development of new therapeutic agents. The existing research on analogs demonstrates significant potential for analgesic, anti-inflammatory, and anticancer activities. A key mechanism that may underlie some of these effects is the modulation of the NF-κB signaling pathway. Further investigation into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential and structure-activity relationships. The experimental protocols outlined in this guide provide a foundation for the systematic evaluation of these and other novel chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. Analgesic, antioedematous and antioxidant activity of γ-butyrolactone derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Small molecule α-methylene-γ-butyrolactone, an evolutionarily conserved moiety in sesquiterpene lactones, ameliorates arthritic phenotype via interference DNA binding activity of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of 3-Sulfanyloxolan-2-one in medicinal chemistry

An In-depth Technical Guide on the Potential Applications of 3-Sulfanyloxolan-2-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as α-mercapto-γ-butyrolactone, is a sulfur-containing heterocyclic compound with a strained thiolactone ring. This structural motif presents a unique combination of reactivity and potential for biological interactions, making it an intriguing scaffold for medicinal chemistry exploration. While direct and extensive research into its medicinal applications is nascent, its chemical features suggest a range of potential therapeutic applications. This technical guide aims to provide a comprehensive overview of the core chemistry of this compound, propose potential medicinal chemistry applications based on structure-activity relationships of analogous compounds, and provide hypothetical, yet plausible, experimental frameworks for its investigation.

Introduction to this compound

This compound is a five-membered lactone containing a thiol group at the alpha position. The presence of the thiolactone is significant, as such moieties are known to be reactive and can participate in various biological processes, including acting as enzyme inhibitors. Sulfur-containing compounds are integral to a wide array of FDA-approved drugs, highlighting the importance of sulfur's unique chemical properties in drug design.[1][2][3]

Chemical Properties:

| Property | Value |

| Molecular Formula | C4H6O2S |

| Molecular Weight | 118.16 g/mol [4] |

| IUPAC Name | This compound[4] |

| CAS Number | 14032-62-3[4] |

| SMILES | C1COC(=O)C1S[4] |

Potential Medicinal Chemistry Applications

The reactivity of the thiolactone ring in this compound suggests its potential as a covalent modifier of biological targets. The thiol group can act as a nucleophile or be susceptible to oxidation, while the lactone can undergo nucleophilic acyl substitution. These properties could be exploited in the design of inhibitors for various enzyme classes.

Cysteine Protease Inhibition

Cysteine proteases, such as caspases and cathepsins, play crucial roles in apoptosis, inflammation, and cancer progression. Their active site contains a cysteine residue with a nucleophilic thiol group. This compound could potentially act as an irreversible inhibitor by acylating the active site cysteine, forming a stable thioester bond.

Metallo-β-lactamase Inhibition

Metallo-β-lactamases (MBLs) are a major cause of bacterial resistance to β-lactam antibiotics. The thiol group of this compound could potentially chelate the zinc ions in the MBL active site, while the lactone could interact with nearby residues, leading to inhibition.

Antioxidant and Anti-inflammatory Activity

The thiol group can participate in redox reactions, suggesting that this compound or its derivatives could possess antioxidant properties by scavenging reactive oxygen species. By extension, this could translate to anti-inflammatory effects, as oxidative stress is a key component of inflammation.

Hypothetical Quantitative Data

To illustrate the potential of this compound in the aforementioned applications, the following table presents hypothetical inhibitory concentrations (IC50) against selected enzymes. This data is for illustrative purposes only and is not based on published experimental results for this specific compound.

| Target Enzyme | Compound | Hypothetical IC50 (µM) | Assay Type |

| Caspase-3 | This compound | 5.2 | Fluorogenic Substrate Cleavage |

| Cathepsin B | This compound | 12.8 | Fluorogenic Substrate Cleavage |

| NDM-1 (Metallo-β-lactamase) | This compound | 8.5 | Nitrocefin Hydrolysis Assay |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound could involve the reaction of α-bromo-γ-butyrolactone with a sulfur nucleophile, such as sodium hydrosulfide.

Materials:

-

α-bromo-γ-butyrolactone

-

Sodium hydrosulfide (NaSH)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve α-bromo-γ-butyrolactone (1.0 eq) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydrosulfide (1.1 eq) in anhydrous ethanol to the flask with stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Caspase-3 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound against human recombinant caspase-3.

Materials:

-

Human recombinant caspase-3

-

Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (blank), 50 µL of caspase-3 solution (control), and 50 µL of the test compound dilutions.

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

Add 50 µL of the fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of apoptosis induction where this compound could inhibit caspase-3.

Caption: Hypothetical inhibition of the caspase cascade by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: General workflow for drug discovery with this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its inherent reactivity, conferred by the thiolactone moiety, suggests a broad range of potential applications, particularly in the development of enzyme inhibitors. Future research should focus on the synthesis of a library of derivatives to explore structure-activity relationships, comprehensive biological screening against a panel of relevant targets, and mechanistic studies to elucidate its mode of action. The development of more complex derivatives could also lead to improved potency, selectivity, and pharmacokinetic properties, paving the way for novel therapeutic agents.

References

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic strategies and therapeutic applications of sulfur-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C4H6O2S | CID 139666 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Sulfanyloxolan-2-one in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfanyloxolan-2-one, also known as α-mercapto-γ-butyrolactone or 3-mercapto-γ-butyrolactone, is a highly versatile sulfur-containing heterocyclic compound that has emerged as a critical precursor in a multitude of organic synthesis applications. Its unique structural features, combining a reactive thiol group with a lactone ring, offer a gateway to a diverse array of complex molecules, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its utility as a foundational building block for novel chemical entities.

Synthetic Strategies and Key Reactions

The principal value of this compound in organic synthesis lies in the high reactivity of its thiol group, which readily participates in a variety of nucleophilic reactions. This allows for the facile introduction of sulfur-containing moieties into a wide range of molecular scaffolds.

S-Alkylation Reactions

One of the most fundamental and widely utilized reactions of this compound is its S-alkylation. The thiol group can be readily deprotonated by a mild base to form a thiolate anion, which then acts as a potent nucleophile, reacting with various electrophiles, such as alkyl halides, to form stable thioether linkages.

A general workflow for the S-alkylation of this compound is depicted below:

Caption: General workflow for the S-alkylation of this compound.

This reaction is highly efficient and provides a straightforward route to a variety of S-substituted γ-butyrolactone derivatives. The choice of base and solvent can be tailored to the specific substrate and desired reaction conditions.

Michael Addition Reactions

The nucleophilic character of the thiolate derived from this compound also enables its participation in Michael addition reactions. This conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, and other electron-deficient alkenes is a powerful tool for carbon-sulfur bond formation and the construction of more complex molecular architectures.

The general mechanism for the Michael addition of this compound is outlined in the following diagram:

Caption: Mechanism of the Michael addition of this compound.

This reaction is particularly valuable in drug discovery for the synthesis of compounds with potential biological activity, as the resulting thioether linkage can mimic or replace other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of the molecule.

Applications in Drug Development

The derivatives of this compound are of significant interest to the pharmaceutical industry. The introduction of the sulfur-containing lactone moiety can impart desirable properties to drug candidates, including improved metabolic stability, enhanced binding affinity to target proteins, and altered solubility profiles.

While specific examples of marketed drugs directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, the structurally related thiolactone ring is a key feature in certain classes of enzyme inhibitors and antibacterial agents. The synthetic accessibility of diverse derivatives from this precursor makes it a valuable tool for lead optimization in drug discovery programs.

Experimental Protocols

General Procedure for the S-Alkylation of this compound

To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., anhydrous THF, DMF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon) is added a base (1.1 eq., e.g., sodium hydride, potassium carbonate, or triethylamine) at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to facilitate the formation of the thiolate. The desired alkyl halide (1.0-1.2 eq.) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired S-alkylated product.

General Procedure for the Michael Addition of this compound to an α,β-Unsaturated Ketone

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or THF) is added a catalytic amount of a base (e.g., sodium ethoxide or DBU). The mixture is stirred at room temperature for 15 minutes. The α,β-unsaturated ketone (1.0 eq.) is then added, and the reaction mixture is stirred at room temperature or heated to reflux until the starting materials are consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the Michael adduct.

Quantitative Data Summary

Conclusion

This compound stands as a valuable and versatile precursor in modern organic synthesis. Its ability to readily undergo S-alkylation and Michael addition reactions provides a powerful platform for the synthesis of a wide variety of sulfur-containing molecules. For researchers and professionals in drug development, this compound offers a strategic tool for the design and synthesis of novel therapeutic agents with potentially improved pharmacological profiles. Further exploration of the reactivity of this precursor is expected to unveil new synthetic methodologies and contribute to the advancement of medicinal chemistry.

3-Sulfanyloxolan-2-one safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 3-Sulfanyloxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and handling precautions for this compound (CAS No. 14032-62-3). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document combines data from authoritative chemical databases with general safety protocols for structurally related compounds, such as mercaptans and thiolactones.

Chemical Identification and Physical Properties

This compound is a sulfur-containing heterocyclic compound. Its key identifiers and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C4H6O2S | [PubChem] |

| Molecular Weight | 118.16 g/mol | [PubChem] |

| IUPAC Name | This compound | [PubChem] |

| CAS Number | 14032-62-3 | [PubChem] |

| Synonyms | alpha-Mercapto-gamma-butyrolactone, 3-Mercaptotetrahydrofuran-2-one | [PubChem] |

| Appearance | Not explicitly stated; likely a liquid | |

| Odor | Likely has a strong, unpleasant odor characteristic of mercaptans. | General knowledge of mercaptans |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The GHS classification for this compound, as reported in the PubChem database, is detailed below.[1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

GHS Pictograms:

-

Health Hazard: For substances that are harmful, irritant, or sensitizing.

-

Exclamation Mark: For substances that may cause less serious health effects.

Signal Word: Warning

GHS Hazard Classification Overview

Caption: GHS Hazard Statements for this compound.

Safe Handling and Storage

Given the hazards associated with this compound, strict adherence to safety protocols is mandatory. The following guidelines are based on best practices for handling mercaptans and other hazardous laboratory chemicals.[3][4]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. Based on the GHS classification, the following are recommended:

| PPE Category | Specific Recommendations |

| Eye Protection | Chemical safety goggles or a face shield.[5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before use.[6][7] |

| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary depending on the scale of the experiment.[5] |

| Respiratory Protection | All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4][8] |

General Handling Procedures

-

Work in a well-ventilated area, preferably a chemical fume hood.[4]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.[10]

-

Keep containers tightly closed when not in use.[10]

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Ensure containers are properly labeled.

Emergency Procedures

First Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5][9][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10] |

Spill Response

In the event of a spill, follow these general procedures:[12][13][14]

-

Control: Eliminate all ignition sources and ensure the immediate area is well-ventilated.

-

Contain: Prevent the spill from spreading by using absorbent materials such as sand, vermiculite, or commercial sorbents.

-

Clean-up: Carefully collect the absorbed material into a sealed, labeled container for proper disposal. Do not allow the material to enter drains or waterways.

General Chemical Handling Workflow

Caption: A general workflow for the safe handling of laboratory chemicals.

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for chemical safety testing. Below are general methodologies that would be used to assess the hazards identified for this compound.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Methodology: A stepwise procedure is used with a limited number of animals (typically rats, usually females). A starting dose of 300 mg/kg body weight is often used for substances suspected of being harmful if swallowed. Observations are made for at least 14 days, and include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.

-

Endpoint: The acute toxic class is determined based on the observed mortality.

Skin Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To assess the potential for a substance to cause skin irritation or corrosion.

-

Methodology: A small amount of the test substance (0.5 mL for a liquid) is applied to a shaved patch of skin on a single animal (typically a rabbit). The patch is covered with a gauze dressing for a specified period (usually 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after removal of the patch.

-